molecular formula C18H12F3N5O2 B1623805 N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide CAS No. 763142-16-1

N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide

Cat. No.: B1623805
CAS No.: 763142-16-1
M. Wt: 387.3 g/mol
InChI Key: MHFKFNJSUZVGGZ-UHFFFAOYSA-N
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Description

RhuDex is a novel, orally bioavailable, small-molecule modulator of T cells that binds to CD80 on the surface of antigen-presenting cells. It has been primarily investigated for its potential in treating autoimmune diseases and transplant rejection by inhibiting T cell co-stimulation .

Preparation Methods

The synthetic routes and reaction conditions for RhuDex are not extensively detailed in publicly available literature. it is known that RhuDex is developed through artificial intelligence-powered virtual screening of approximately ten million compounds to identify those targeting CTLA-4. The primary hits obtained from the virtual screening were successfully validated in vitro and in vivo .

Chemical Reactions Analysis

RhuDex undergoes various chemical reactions, primarily focusing on its interaction with CD80. It inhibits the upregulation of molecules expressed by antigen-presenting cells independently of interaction with T-cells. The blockade of the B7-1 receptor by RhuDex inhibits lipopolysaccharide-induced activation of antigen-presenting cells, most likely by a B7-1 receptor-dependent negative feedback mechanism .

Scientific Research Applications

Mechanism of Action

RhuDex exerts its effects by binding to CD80 on the surface of antigen-presenting cells, thereby inhibiting the co-stimulation of T cells. This blockade results in reduced T cell activation, proliferation, and cytokine production. The signaling pathways affected by RhuDex include nuclear transcription factor kappa B, activator protein-1, and extracellular signal-regulated kinase 1/2 .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O2/c19-12-3-1-2-11-14(12)23-24-16-15(11)25-26(18(16)28)10-6-4-9(5-7-10)17(27)22-8-13(20)21/h1-7,13,25H,8H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFKFNJSUZVGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=NN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432702
Record name N-(2,2-difluoro-ethyl)-4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763142-16-1
Record name N-(2,2-Difluoroethyl)-4-(6-fluoro-1,3-dihydro-3-oxo-2H-pyrazolo(4,3-C)cinnolin-2-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763142161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2-difluoro-ethyl)-4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-DIFLUOROETHYL)-4-(6-FLUORO-1,3-DIHYDRO-3-OXO-2H-PYRAZOLO(4,3-C)CINNOLIN-2-YL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNK3B6VR65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide
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N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide
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N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide
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N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide
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N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide
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N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide

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